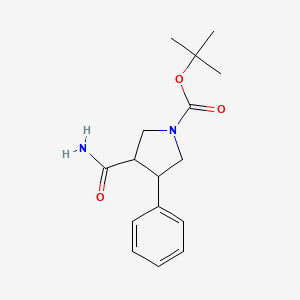

叔丁基-3-氨基甲酰基-4-苯基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”. However, similar compounds have been synthesized using various methods2. For instance, the mixed anhydride method using iso-butoxycarbonyl chloride (i-BuOCOCl) has been found to be more adequate and efficient for the synthesis of N-protected amino thiol esters2.Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” has a molecular weight of 404.313.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is a solid3.科学研究应用

Enzyme-Catalyzed Kinetic Resolution

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been involved in enzyme-catalyzed kinetic resolutions. One study presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving very good enantioselectivities and preparing the (+)-(3S,4R) enantiomer in pure form (Faigl et al., 2013).

Synthesis and Applications in Chiral Auxiliary

This compound has been utilized in the synthesis and application as a chiral auxiliary. A study described the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine and its use in dipeptide synthesis (Studer et al., 1995).

Role in Synthesis of Biotin Intermediate

It played a key role in synthesizing an intermediate of Biotin, a water-soluble vitamin crucial in the metabolic cycle. This synthesis from L-cystine involved steps like acetonization and Boc protection (Qin et al., 2014).

Economical Synthesis from L-aspartic Acid

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been synthesized economically from L-aspartic acid, a process useful for industrial preparation due to mild reaction conditions and economic feasibility (Han et al., 2018).

In Antibacterial Agents

This compound has been incorporated into the synthesis of new derivatives of fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, showing significant antibacterial activities (Bouzard et al., 1989).

Determination of Absolute Configuration

The absolute configuration of enantiomers of a related compound was identified through vibrational circular dichroism and chemical synthesis, enhancing the understanding of stereochemistry in this compound class (Procopiou et al., 2016).

Metal-Free Organic Synthesis

It has been used in metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, showcasing an eco-friendly approach in organic synthesis (Xie et al., 2019).

安全和危害

The safety and hazards of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed5. For instance, “tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate” has a hazard classification of Eye Dam. 15.

未来方向

The future directions of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been studied for their potential applications4. For instance, the di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110 represent potent dual COX-2/5-LO inhibitors and have been suggested for further mechanistic and in vivo studies4.

属性

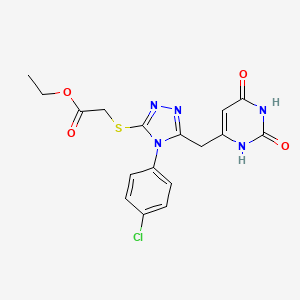

IUPAC Name |

tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYSQPYALSOQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

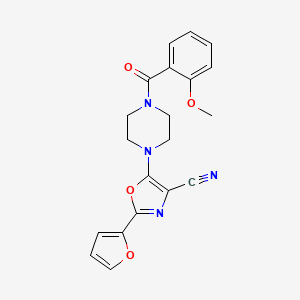

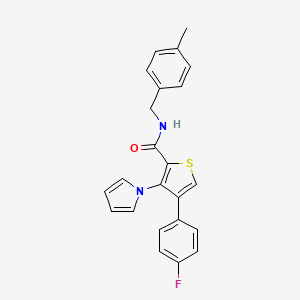

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)

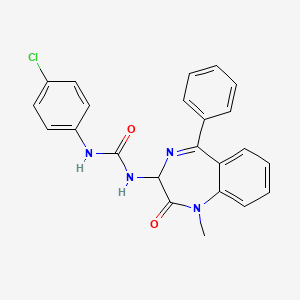

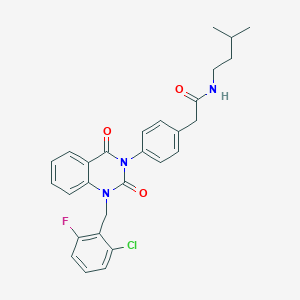

![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

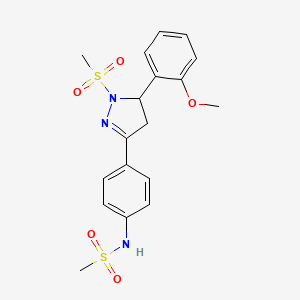

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)

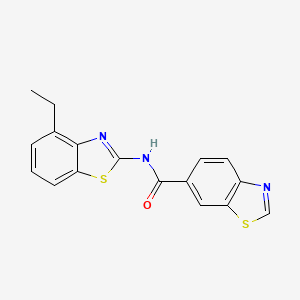

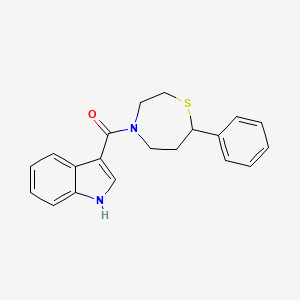

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)